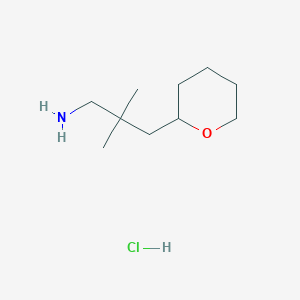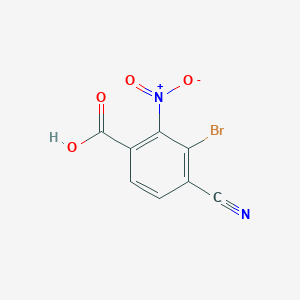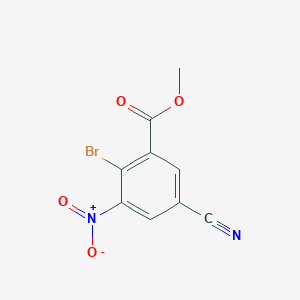
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride
Descripción general
Descripción
“2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound in the public domain.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . This compound’s consistent purity and structure are crucial for ensuring accurate results in pharmacological assays, where it may serve as a control or comparison standard for new therapeutic agents.
Chemical Synthesis
In the field of chemical synthesis, this compound is a valuable building block. It can be used to synthesize a variety of complex molecules due to its reactive amine group, which can undergo various chemical reactions such as alkylation, acylation, and condensation .
Material Science
Researchers in material science may explore the use of 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride in the development of new materials. Its molecular structure could be key in creating polymers with unique properties, potentially leading to innovations in biodegradable materials or novel coatings .
Bioconjugation
This compound may have applications in bioconjugation, where it can be used to attach biomolecules to one another or to solid supports. The amine group in its structure is particularly useful for forming stable amide bonds with carboxylic acid groups on proteins or other biological targets .
Proteomics
In proteomics, 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride could be employed in the modification of peptides and proteins. Such modifications can enhance the stability, solubility, or biological activity of peptides used in research and therapeutic applications .
Enzyme Substrate Studies
The compound’s structure suggests potential use as an enzyme substrate in biochemical assays. By studying its interactions with various enzymes, researchers can gain insights into enzyme specificity and kinetics, which is valuable for understanding biological processes and developing enzyme inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;/h9H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVGSVJZYAQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)

![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)





![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)